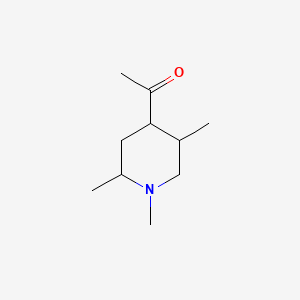
1-(1,2,5-Trimethylpiperidin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2,5-Trimethylpiperidin-4-yl)ethanone is an organic compound with the molecular formula C10H19NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: 1-(1,2,5-Trimethylpiperidin-4-yl)ethanone can be synthesized through several methods. One common approach involves the alkylation of 1,2,5-trimethylpiperidine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under basic conditions. The reaction typically proceeds as follows:
Reactants: 1,2,5-trimethylpiperidine, acetyl chloride or acetic anhydride
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., dichloromethane), temperature control (e.g., 0-5°C)
Procedure: The 1,2,5-trimethylpiperidine is dissolved in the solvent, and the acylating agent is added dropwise while maintaining the temperature. The reaction mixture is then stirred for a specified period, followed by workup and purification to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, large-scale production may incorporate advanced purification techniques, such as distillation and crystallization, to achieve high purity levels.
化学反応の分析
Types of Reactions: 1-(1,2,5-Trimethylpiperidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium, controlled temperature
Reduction: Sodium borohydride, lithium aluminum hydride, solvent (e.g., ethanol), ambient temperature
Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., ethanol), temperature control
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1-(1,2,5-Trimethylpiperidin-4-yl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(1,2,5-Trimethylpiperidin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(1,2,5-Trimethylpiperidin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(1-Methylpiperidin-4-yl)ethanone: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(2,4,5-Trimethylphenyl)ethanone:
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Contains a triazole ring, offering unique reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H19NO |
|---|---|
分子量 |
169.26 g/mol |
IUPAC名 |
1-(1,2,5-trimethylpiperidin-4-yl)ethanone |
InChI |
InChI=1S/C10H19NO/c1-7-6-11(4)8(2)5-10(7)9(3)12/h7-8,10H,5-6H2,1-4H3 |
InChIキー |
BPFBZPJYSZOTPZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(CN1C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




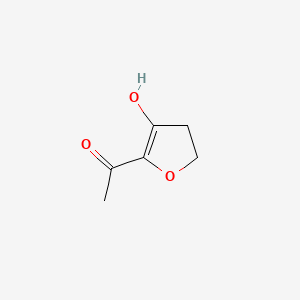

![(R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)

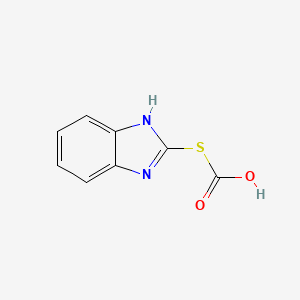
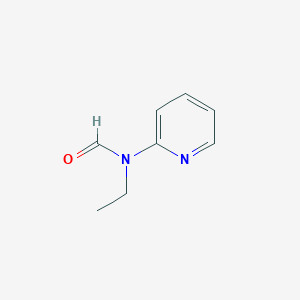


![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)
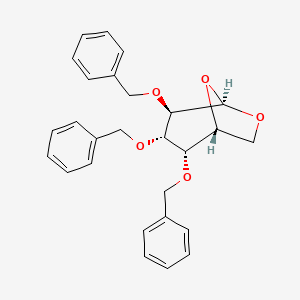
![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)
![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)
